molecular formula C6H13NO B3362477 Piperidine, 1-hydroxy-2-methyl- CAS No. 99687-80-6

Piperidine, 1-hydroxy-2-methyl-

Cat. No.: B3362477
CAS No.: 99687-80-6
M. Wt: 115.17 g/mol
InChI Key: SWCAAXPHHUMZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-hydroxy-2-methyl- is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound Piperidine, 1-hydroxy-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperidine, 1-hydroxy-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-hydroxy-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-4-2-3-5-7(6)8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAAXPHHUMZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316696
Record name Piperidine, 1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99687-80-6
Record name Piperidine, 1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Retrosynthetic Analysis of Piperidine, 1 Hydroxy 2 Methyl

Strategies for the Formation of the N-Hydroxypiperidine Ring System

The construction of the N-hydroxypiperidine scaffold is a key challenge in the synthesis of Piperidine (B6355638), 1-hydroxy-2-methyl-. Various methodologies have been developed, broadly categorized into cyclization approaches and transformations from acyclic precursors.

Cyclization Approaches to N-Hydroxypiperidine Scaffolds

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic systems. In the context of N-hydroxypiperidines, these strategies often involve the formation of a carbon-nitrogen or nitrogen-oxygen bond to close the six-membered ring.

One notable approach is the intramolecular reductive cyclization of 1-keto-5-ketoxime derivatives. This method utilizes a ketone and an oxime functionality within the same molecule, which upon reduction, leads to the formation of the N-hydroxypiperidine ring. For instance, the treatment of a 1-keto-5-ketoxime with a reducing agent like sodium cyanoborohydride can furnish the desired cyclic hydroxylamine (B1172632). epa.gov

Another versatile method involves the cyclodehydration of amino alcohols. For example, the cyclization of certain amino diols can be achieved under Appel conditions (using triphenylphosphine and iodine) or through Mitsunobu conditions, leading to the formation of the piperidine ring. beilstein-journals.org The choice of reaction conditions can significantly influence the yield and stereoselectivity of the cyclization.

The aza-Michael reaction, an intramolecular conjugate addition, also serves as a viable route to piperidine scaffolds. nih.gov Furthermore, metal-catalyzed cyclizations, such as those employing palladium or iridium catalysts, have emerged as efficient methods for constructing substituted piperidines. nih.gov For instance, an iridium(III)-catalyzed cascade reaction involving hydroxyl oxidation, amination, and imine reduction can form two new C-N bonds in a stereoselective manner. nih.gov

Transformations from Precursors Bearing Nitrogen and Oxygen Functionalities

Acyclic precursors containing both nitrogen and oxygen functionalities can be effectively transformed into N-hydroxypiperidine rings. A common strategy involves the use of nitro compounds. The nitro-Mannich reaction, for instance, reacts a nitroalkane with an imine to produce a β-nitroamine, which can serve as a precursor for piperidine synthesis. researchgate.net Subsequent reduction of the nitro group and cyclization can lead to the desired heterocyclic system.

The synthesis of polyhydroxylated N-alkoxypiperidines has been achieved through a ring-closing double reductive amination of 1,5-dialdehydes with O-substituted hydroxylamines. researchgate.net This method provides a de novo route to these complex structures.

Stereoselective and Enantioselective Synthesis of Chiral Piperidine, 1-hydroxy-2-methyl- Analogues

The presence of a stereocenter at the 2-position of Piperidine, 1-hydroxy-2-methyl- necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the molecule.

Diastereoselective Control in the Synthesis of Piperidine, 1-hydroxy-2-methyl-

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the synthesis of 2-substituted piperidines, this can be achieved through various strategies. For instance, the hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity to yield cis-piperidines. nih.gov These cis-isomers can then be epimerized under basic conditions to the corresponding trans-diastereomers. nih.gov

Diastereoselective lithiation followed by trapping with an electrophile has also been employed to access trans-piperidines. nih.gov Furthermore, a diastereoselective one-pot addition-cyclization-deprotection process has been developed to synthesize trans-5-hydroxy-6-substituted-2-piperidinones, where the stereochemistry at the C-6 position is controlled by an α-OTBS group. nih.gov

Enantioselective Catalysis for Asymmetric Piperidine, 1-hydroxy-2-methyl- Production

Enantioselective catalysis utilizes chiral catalysts to produce one enantiomer of a chiral product in excess. An iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, providing a route to enantioenriched 2-alkyl piperidines with high enantioselectivity. nih.gov

Bakers' yeast reduction of β-keto esters incorporated into a piperidine ring has been shown to produce chiral hydroxy-ester derivatives with high diastereomeric and enantiomeric excess. For example, the reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate yields the corresponding (2R, 3S)-3-hydroxy derivative in high yield and stereoselectivity.

The enantioselective synthesis of various piperidine alkaloids has been achieved starting from a common phenylglycinol-derived δ-lactam, demonstrating the power of chiral building blocks in asymmetric synthesis. researchgate.net

Protecting Group Strategies for the 1-Hydroxy Moiety in Complex Syntheses

In multi-step syntheses, it is often necessary to temporarily mask the reactive hydroxyl group of the N-hydroxy functionality to prevent unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Common protecting groups for hydroxylamines include those frequently used in peptide synthesis. researchgate.net The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting hydroxyl groups. For instance, in the asymmetric synthesis of a 3-methylpiperidin-2-one derivative, the hydroxyl group was protected as a TBDMS ether. researchgate.net

The tetrahydropyranyl (THP) group is another effective protecting group for hydroxyl moieties. iris-biotech.de It is stable to strong bases, as well as acylating and alkylating agents, and can be removed under acidic conditions. iris-biotech.de

In the context of N-alkoxypiperidine synthesis, the choice of the O-substituent on the hydroxylamine precursor can also be considered a protecting group strategy, influencing the reactivity and stability of the intermediate. researchgate.net

The following table summarizes some protecting groups for hydroxylamines and their typical cleavage conditions:

Protecting GroupAbbreviationCleavage Conditions
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF)
TetrahydropyranylTHPAcidic conditions
BenzylBnHydrogenolysis
BenzyloxymethylBOMHydrogenolysis, Na/NH3
tert-ButoxycarbonylBocStrong acid (e.g., TFA)

Green Chemistry Principles in the Synthesis of Piperidine, 1-hydroxy-2-methyl-

The application of green chemistry principles to the synthesis of N-heterocyclic compounds, including Piperidine, 1-hydroxy-2-methyl-, is a critical focus of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The synthesis of N-hydroxypiperidines, which are valuable intermediates, is increasingly being scrutinized through the lens of sustainability.

Key green chemistry strategies applicable to the synthesis of Piperidine, 1-hydroxy-2-methyl- include the use of biocatalysis, greener oxidizing agents, and the optimization of reaction conditions to improve atom economy and reduce the Environmental Factor (E-Factor).

Biocatalysis in Piperidine Synthesis

Biocatalysis offers a powerful, green alternative to traditional chemical methods for synthesizing piperidine derivatives. chemistryviews.orgchemrxiv.org Enzymes can operate under mild conditions (ambient temperature and pressure in aqueous media), exhibit high chemo-, regio-, and enantioselectivity, and reduce the need for protecting groups and hazardous reagents. chemistryviews.orgnih.gov

For instance, the synthesis of hydroxylated piperidines can be achieved using engineered enzymes. chemistryviews.org Biocatalytic C-H oxidation, for example, allows for the direct and selective introduction of hydroxyl groups into the piperidine framework, streamlining synthetic routes that would otherwise require multiple steps. chemistryviews.orgchemrxiv.orgnih.gov While direct enzymatic N-hydroxylation of 2-methylpiperidine (B94953) is a developing area, the principles are demonstrated in the synthesis of related structures. Ketoreductases and glucose dehydrogenases have been coexpressed in recombinant strains to efficiently synthesize chiral hydroxypiperidine intermediates, achieving high conversion rates (>99%) and optical purity in aqueous systems. mdpi.com This approach aligns with green chemistry by ensuring high atomic utilization and operating in an environmentally benign solvent. mdpi.com

Green Oxidants and Catalytic Systems

The direct N-oxidation of the 2-methylpiperidine precursor is a key step in forming Piperidine, 1-hydroxy-2-methyl-. Traditional oxidation methods often rely on stoichiometric, hazardous reagents that generate significant waste. Green chemistry promotes the use of catalytic amounts of safer reagents and cleaner oxidants.

Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) are considered green oxidants because their primary byproduct is water. scholarpublishing.orgmdpi.com Research into the gas-phase oxidation of piperidine using H₂O₂ has been explored as a method to form oxidized products without catalysts, demonstrating the potential for simplified, cleaner processes. scholarpublishing.org For more complex substrates, catalytic systems are often necessary. While not always completely green, the use of metal-based catalysts under milder conditions represents a significant improvement over older methodologies. mdpi.com The development of efficient catalysts, such as flavin-based systems or even metal complexes that can utilize O₂ or H₂O₂ effectively, is a primary goal in making the synthesis of N-oxyl radicals and related compounds more sustainable. mdpi.comresearchgate.net

Atom Economy and Process Mass Intensity (PMI)

A central tenet of green chemistry is maximizing atom economy—the measure of how many atoms from the reactants are incorporated into the final desired product. wordpress.comprimescholars.com Synthetic routes with poor atom economy, such as those using stoichiometric reagents that are not incorporated into the product, generate substantial waste. primescholars.com

The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are metrics used to quantify the wastefulness of a chemical process. rsc.orgchegg.com The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. rsc.orgresearchgate.net The pharmaceutical industry traditionally has very high E-Factors, often ranging from 25 to over 100, largely due to multi-step syntheses and extensive use of solvents for reaction and purification. rsc.orgresearchgate.net

Applying green principles, such as developing one-pot, multi-component reactions, can significantly improve these metrics. growingscience.com For example, a hypothetical comparison between a traditional and a green synthesis for a related N-hydroxypiperidine could highlight these improvements.

Interactive Data Table: Comparison of Synthetic Routes

MetricTraditional Synthesis (e.g., Stoichiometric Oxidation)Green Synthesis (e.g., Biocatalytic Route)
Principle Reagents m-CPBA, ChloroformEnzyme (e.g., oxidase), Water, O₂/H₂O₂
Atom Economy Low (~40-50%)High (>80%)
E-Factor (estimated) High (50-150)Low (<10)
Solvents Chlorinated Solvents (e.g., DCM)Water, Bio-based solvents
Byproducts Halogenated waste, Acid byproductsWater
Energy Input Often requires heating/coolingAmbient temperature

By focusing on biocatalytic pathways, utilizing green oxidants, and designing syntheses with high atom economy, the production of Piperidine, 1-hydroxy-2-methyl- can be made significantly more sustainable, aligning with the core objectives of green chemistry. unibo.itmdpi.com

Chemical Reactivity, Reaction Mechanisms, and Transformative Pathways of Piperidine, 1 Hydroxy 2 Methyl

Mechanistic Investigations of Reactions Involving the 1-Hydroxy Group

The N-hydroxy group is the primary center of reactivity in Piperidine (B6355638), 1-hydroxy-2-methyl-, governing its redox behavior, susceptibility to rearrangement and fragmentation, and its interactions with both electron-deficient and electron-rich species.

Redox Chemistry and Radical Generation from N-Hydroxypiperidines

The redox chemistry of N-hydroxypiperidines is a well-documented and pivotal aspect of their reactivity. The nitrogen-oxygen bond is central to a reversible three-state redox system involving the N-hydroxylamine, the corresponding nitroxyl radical, and the oxoammonium cation.

The initial step in this redox cycle is the one-electron oxidation of the N-hydroxylamine (the parent form, Piperidine, 1-hydroxy-2-methyl-) to a stable nitroxyl radical. This transformation can be achieved using various chemical or electrochemical oxidants. This radical species is a key intermediate in many catalytic oxidation processes. A further one-electron oxidation of the nitroxyl radical generates a highly electrophilic oxoammonium cation.

Conversely, these species can be reduced. The oxoammonium cation can be reduced back to the nitroxyl radical, and the nitroxyl radical can be further reduced to the parent N-hydroxylamine, completing the cycle. This redox versatility is fundamental to the use of related compounds, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), as catalysts in organic synthesis. The generation of the nitroxyl radical from the N-hydroxy group is a critical step, creating a persistent radical species that can participate in a variety of chemical transformations, including hydrogen atom transfer (HAT) reactions.

Table 1: Redox States of the 1-Hydroxy-2-methylpiperidine Moiety
Redox StateStructure NameKey FeaturesTypical Transformation
ReducedPiperidine, 1-hydroxy-2-methyl- (Hydroxylamine)N-OH groupOne-electron oxidation
Intermediate2-Methylpiperidine-1-oxyl (Nitroxyl Radical)Stable N-O• radicalOne-electron oxidation or one-electron reduction
Oxidized2-Methyl-1-oxo-piperidinium (Oxoammonium Cation)N=O+ group; highly electrophilicOne-electron reduction

Rearrangement Reactions and Fragmentations of the 1-Hydroxy Moiety

The N-hydroxy group, particularly after oxidation to an N-oxide, can participate in several key rearrangement and fragmentation reactions. These transformations are powerful tools for synthesizing alkenes and other functionalized molecules.

Cope Elimination : This reaction involves the thermal, intramolecular syn-elimination of a tertiary amine N-oxide to produce an alkene and a hydroxylamine (B1172632). organic-chemistry.orgnrochemistry.com For Piperidine, 1-hydroxy-2-methyl-, this pathway would require N-alkylation to form a tertiary amine, followed by oxidation to the corresponding N-oxide. Heating this N-oxide would cause the N-oxide oxygen to act as an internal base, abstracting a proton from a carbon adjacent to the nitrogen, leading to the formation of an alkene. masterorganicchemistry.comjk-sci.com The reaction proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.orgalfa-chemistry.com The regioselectivity often favors the formation of the less substituted alkene (Hofmann rule) due to the steric demands of the transition state. organic-chemistry.org

Meisenheimer Rearrangement : This is the thermal rearrangement of specific tertiary amine N-oxides into N,O-disubstituted hydroxylamines (N-alkoxyamines). synarchive.comwikipedia.org The reaction is most common for allylic and benzylic N-oxides. wikipedia.org Depending on the substrate, it can proceed through either a organic-chemistry.orgnrochemistry.com-sigmatropic (concerted) or a organic-chemistry.orgmasterorganicchemistry.com-rearrangement (radical) mechanism. synarchive.com For a derivative of Piperidine, 1-hydroxy-2-methyl- where an allyl or benzyl group is attached to a different position on the ring, subsequent N-oxidation could create a substrate for this rearrangement.

Polonovski Reaction : This reaction involves the treatment of a tertiary amine N-oxide with an activating agent, typically acetic anhydride, to generate an iminium ion intermediate. organicreactions.org This iminium ion can then be trapped by nucleophiles or undergo further reactions. This process can be viewed as a fragmentation of the initial N-oxide, often leading to N-demethylation or the formation of enamines. organicreactions.org The reaction is initiated by the acylation of the N-oxide oxygen, making it a good leaving group. nih.gov

Reactions with Electrophiles and Nucleophiles at the N-Oxygen Bond

The N-O bond in Piperidine, 1-hydroxy-2-methyl- possesses distinct reactivity towards both electrophiles and nucleophiles. The oxygen atom, with its lone pairs of electrons, is nucleophilic, while the attached proton is acidic and can be removed by a base.

Reactions with Electrophiles: The oxygen of the N-hydroxy group can react with electrophiles. A key example is acylation, where an acylating agent like an acyl chloride or anhydride reacts at the oxygen to form an O-acyl hydroxylamine derivative. This process is competitive with N-acylation. differencebetween.comresearchgate.net The acylation of the oxygen is the first step in the Polonovski reaction, which activates the molecule for iminium ion formation. nih.gov

Reactions with Nucleophiles: The N-O bond can be cleaved by nucleophiles, particularly after activation. Grignard reagents (organometallic nucleophiles) are known to react with heterocyclic N-oxides. nih.govresearchgate.net The reaction typically involves the addition of the Grignard reagent to a carbon atom alpha to the nitrogen, which is facilitated by the electronic nature of the N-oxide. beilstein-journals.orgmasterorganicchemistry.com While direct reaction with the N-hydroxy form is less common, its oxidized N-oxide or nitrone derivatives are susceptible to nucleophilic attack. For example, oxidation of the N-hydroxylamine to the corresponding nitrone creates an electrophilic carbon that can be attacked by nucleophiles. wikipedia.org

Reactivity at the Piperidine Ring and Substituent Effects of the 2-Methyl Group

The piperidine ring itself is a site of significant chemical reactivity, which is heavily modulated by the electronic influence of the 1-hydroxy group and the steric and stereochemical properties of the 2-methyl substituent.

α-Functionalization and Remote Site Reactivity in Piperidine, 1-hydroxy-2-methyl-

Functionalization of the piperidine ring can occur at positions adjacent to the nitrogen (α-functionalization) or at more distant carbons (remote site reactivity).

α-Functionalization : The C-H bonds at the α-positions (C2 and C6) are activated by the adjacent nitrogen atom. This activation is enhanced upon oxidation of the 1-hydroxy group. Oxidation to the nitrone or oxoammonium cation significantly increases the acidity of the α-protons, facilitating their removal by a base. This generates an enamine or an iminium ion, which can then react with a wide range of electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups at the α-position. In the case of Piperidine, 1-hydroxy-2-methyl-, there are two distinct α-positions: the substituted C2 and the unsubstituted C6. Regioselectivity is dictated by both steric and electronic factors. The 2-methyl group provides steric hindrance at C2, potentially favoring functionalization at the less hindered C6 position.

Remote Site Reactivity : Achieving functionalization at more remote positions (β, γ, or δ; C3, C4, C5) is more challenging as these C-H bonds are not directly activated by the nitrogen atom. Strategies to achieve remote functionalization often rely on intramolecular hydrogen atom transfer (HAT) processes. In this approach, a radical is generated on the nitrogen (e.g., a nitrogen-centered radical from the N-O bond), which can then abstract a hydrogen atom from a remote carbon through a cyclic transition state, most commonly a 1,5-HAT to functionalize the δ-position (C5). This new carbon-centered radical can then be trapped by a reagent to install a new functional group.

Influence of the 2-Methyl Stereochemistry on Ring Conformation and Reactivity

The stereochemistry of the 2-methyl group has a profound impact on the three-dimensional shape (conformation) of the piperidine ring, which in turn dictates its reactivity. Piperidine rings typically adopt a chair conformation to minimize steric strain.

In a 2-methyl-substituted piperidine, the methyl group can occupy either an axial or an equatorial position. The preferred conformation depends significantly on the nature of the substituent on the nitrogen atom.

When the nitrogen substituent is small (like the hydroxyl group in the parent compound), the 2-methyl group generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6.

However, when a bulky or planar group is attached to the nitrogen (such as an N-Boc group or in certain N-oxides), a phenomenon known as allylic strain (or A1,3 strain) can occur. This strain arises from the steric interaction between the N-substituent and an equatorial 2-substituent. To alleviate this strain, the ring can conform in a way that places the 2-methyl group in the axial position.

This conformational preference directly influences reactivity. For instance, in an α-lithiation reaction, the base will preferentially abstract the proton that is most accessible. If the 2-methyl group is axial, the equatorial proton at C2 becomes more sterically hindered, potentially altering the site of deprotonation. Similarly, the stereochemical outcome of reactions is affected, as reagents will preferentially attack the less hindered face of the molecule. The specific chair or twist-boat conformation adopted by the ring determines the trajectory of approaching reagents, thereby controlling the diastereoselectivity of the reaction.

Table 2: Influence of 2-Methyl Stereochemistry on Piperidine Conformation
N1-Substituent TypeDominant Steric InteractionPreferred Conformation of 2-Methyl GroupRationale
Small (e.g., -OH, -H)1,3-Diaxial InteractionsEquatorialMinimizes steric clash between the methyl group and axial hydrogens at C4/C6.
Bulky/Planar (e.g., -Boc, =O)Allylic (A1,3) StrainAxialAvoids steric repulsion between the N-substituent and an equatorial 2-methyl group.

Role of Piperidine, 1-hydroxy-2-methyl- as a Synthetic Intermediate in Complex Molecule Construction

The 2-substituted piperidine framework is a key building block for a large class of piperidine alkaloids, many of which exhibit significant biological and pharmacological activities. researchgate.net Synthetic strategies often target the creation of this core structure, which is later elaborated to achieve the final complex molecule. Although "Piperidine, 1-hydroxy-2-methyl-" itself is not commonly cited as a starting material, the synthesis of alkaloids containing the 2-methylpiperidine (B94953) core highlights the importance of this structural unit.

For example, the synthesis of Sedum alkaloids, which are noted for their potential memory-enhancing properties, often involves constructing a 2-substituted piperidine ring as a key step. nih.gov These syntheses may start from precursors like L-pipecolinic acid and employ various protocols to introduce substituents and control stereochemistry. nih.gov The N-hydroxy functionality, as seen in "Piperidine, 1-hydroxy-2-methyl-," can act as a precursor to nitrones through oxidation, which are versatile intermediates for cycloaddition reactions to build more complex heterocyclic systems. wikipedia.org

The following table illustrates prominent alkaloids that feature the 2-methylpiperidine core, underscoring the value of this scaffold in the construction of complex natural products.

Alkaloid FamilyRepresentative AlkaloidKey Structural FeatureSignificance
Sedum Alkaloids(-)-Sedamine2-Substituted PiperidinePotential as anti-Alzheimer agents and memory enhancers. nih.gov
Tropane AlkaloidsHygrine2-Substituted Pyrrolidine (related 5-membered ring)Serves as a biosynthetic precursor to more complex tropane alkaloids. nih.gov
Conium Alkaloids(+)-Coniine2-PropylpiperidineA well-known neurotoxin, its synthesis is a classic target in organic chemistry.
Piperidine Alkaloids(-)-5-Hydroxysedamine2,5-Disubstituted PiperidineA hydroxylated piperidine alkaloid whose synthesis involves stereoselective steps to control the piperidine ring substitution. ntu.edu.sg

Catalytic Applications and Organocatalytic Potential of Piperidine, 1-hydroxy-2-methyl- Analogues

The organocatalytic potential of N-hydroxypiperidine derivatives is most prominently demonstrated by its heavily substituted analogue, 1-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH), the reduced form of the stable radical TEMPO. wikipedia.org TEMPOH and its corresponding nitroxyl radical are cornerstone catalysts for highly selective and mild oxidation reactions in organic synthesis.

The catalytic cycle typically involves the oxidation of the N-hydroxy moiety (TEMPOH) to the corresponding oxoammonium ion, which is the active oxidant for the substrate (e.g., an alcohol). After oxidizing the substrate, the oxoammonium ion is reduced back to the N-hydroxy form, which is then re-oxidized by a stoichiometric co-oxidant (like sodium hypochlorite) to complete the catalytic cycle.

The methyl group at the C2 position in "Piperidine, 1-hydroxy-2-methyl-" would create a different steric and electronic environment compared to the tetramethyl substitution in TEMPOH. This would influence the catalyst's reactivity, stability, and selectivity in oxidation reactions. While specific studies on the catalytic applications of 1-hydroxy-2-methyl-piperidine are not widely reported, the well-established chemistry of TEMPOH provides a clear model for the potential catalytic activity of this class of compounds. Research into hybrid bio-organocatalytic cascades has also shown the utility of piperidine synthesis in creating key chiral building blocks for further transformations. nih.gov

The following table summarizes representative catalytic applications of TEMPO, the oxidized analogue of TEMPOH, highlighting the transformative potential of N-hydroxypiperidine systems in organocatalysis.

Reaction TypeSubstrateProductCatalyst System
Selective Alcohol OxidationPrimary AlcoholAldehydeTEMPO / NaOCl (Anelli oxidation)
Selective Alcohol OxidationSecondary AlcoholKetoneTEMPO / NaOCl
Aerobic OxidationPrimary AlcoholAldehydeTEMPO / Transition Metal (e.g., Cu, Ru) / O₂
Oxidative C-H CyanationAminesα-AminonitrilesTEMPO / Photoredox Catalyst

Advanced Spectroscopic and Structural Elucidation Studies of Piperidine, 1 Hydroxy 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Piperidine (B6355638), 1-hydroxy-2-methyl-, ¹H and ¹³C NMR provide critical information about the piperidine ring's conformation and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. acs.orgycdehongchem.com In this conformation, substituents can occupy either axial or equatorial positions.

The chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) are highly sensitive to the dihedral angles between adjacent protons, as described by the Karplus relationship. By analyzing the multiplicity and coupling constants of the ring protons, the preferred conformation can be determined. For instance, a large coupling constant (typically 8–12 Hz) between two vicinal protons on the ring indicates a diaxial relationship, whereas smaller couplings (2–5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. ycdehongchem.com For 1-hydroxy-2-methylpiperidine, the orientation of the 2-methyl group (axial vs. equatorial) significantly influences the chemical shifts and coupling patterns of the adjacent protons, allowing for an unambiguous conformational assignment.

Table 1: Hypothetical ¹H NMR Data for the Major Chair Conformer of Piperidine, 1-hydroxy-2-methyl- in CDCl₃.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2~2.8m-
H6eq~3.1dtJgem = 12.0, Jax,eq = 3.0, Jeq,eq = 3.0
H6ax~2.5dtJgem = 12.0, Jax,ax = 11.0, Jax,eq = 4.0
Ring Protons (H3, H4, H5)1.2-1.9m-
2-CH₃~1.1dJ = 7.0
N-OH~8.5br s-

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex spin systems. emerypharma.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.comuvic.ca For Piperidine, 1-hydroxy-2-methyl-, a COSY spectrum would map the connectivity of the entire spin system within the piperidine ring, starting from the well-defined methyl doublet and tracing the correlations from H2 to H3, H4, H5, and finally to the H6 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). libretexts.orgprinceton.edu This allows for the direct assignment of each carbon atom in the piperidine ring and the methyl group based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). libretexts.orgprinceton.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In this case, an HMBC spectrum would show a correlation from the protons of the 2-methyl group to both the C2 and C3 carbons of the ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For conformational analysis, NOESY is invaluable. For example, if the 2-methyl group is in an equatorial position, a NOESY cross-peak would be expected between the methyl protons and the axial proton at C2. Conversely, an axial methyl group would show correlations to the axial protons at C4 and C6.

Substituted piperidines can undergo dynamic processes, most notably ring inversion between two chair conformations. nih.gov Additionally, rotation around the N-OH bond can lead to different rotamers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be used to study these processes.

At high temperatures, if the rate of inversion is fast on the NMR timescale, the signals for the axial and equatorial protons will be averaged, leading to a simplified spectrum. nih.gov As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. By further lowering the temperature, the exchange can be "frozen out," and sharp, distinct signals for each conformer can be observed. From the coalescence temperature and the frequency separation of the signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing a quantitative measure of the conformational stability.

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation patterns. When Piperidine, 1-hydroxy-2-methyl- is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

The fragmentation of N-heterocyclic compounds is often directed by the nitrogen atom. Common fragmentation pathways for Piperidine, 1-hydroxy-2-methyl- would likely include:

Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is the cleavage of a C-C bond adjacent to the heteroatom. libretexts.org For this molecule, cleavage next to the nitrogen could result in the loss of the methyl group at C2 or the cleavage of the C2-C3 bond, leading to the formation of stable iminium ions.

Loss of Neutral Molecules: The molecular ion can lose small, stable neutral molecules. A prominent fragmentation would be the loss of a water molecule (H₂O) from the N-hydroxy group and an adjacent ring proton, or the loss of a hydroxyl radical (•OH).

Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.

Table 2: Plausible Mass Spectrometry Fragmentation Data for Piperidine, 1-hydroxy-2-methyl- (MW = 115.18).
m/z (Mass-to-Charge Ratio)Proposed Fragment IonPlausible Origin
115[C₆H₁₃NO]⁺•Molecular Ion (M⁺•)
100[M - CH₃]⁺Loss of methyl radical from C2
98[M - OH]⁺Loss of hydroxyl radical
82[M - OH - CH₄]⁺•Loss of OH followed by methane
70[C₄H₈N]⁺Ring cleavage fragment

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.commdpi.com

O-H Stretching: The most characteristic feature in the IR spectrum of Piperidine, 1-hydroxy-2-methyl- would be the O-H stretching vibration of the hydroxylamino group. In a dilute solution with a non-polar solvent, this would appear as a sharp band around 3600 cm⁻¹. However, in the pure liquid or in a concentrated solution, intermolecular hydrogen bonding (N-OH···N-OH) will cause this band to broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹). americanpharmaceuticalreview.com

C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl group and the methylene groups of the piperidine ring will appear in the 2850-3000 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bands corresponding to C-C stretching, C-N stretching, and various bending vibrations. While difficult to assign individually, this region is unique for every molecule and can be used for identification.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C vibrations of the heterocyclic ring are typically strong, providing a clear picture of the carbon skeleton.

Table 3: Key Expected Vibrational Frequencies for Piperidine, 1-hydroxy-2-methyl-.
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
O-H Stretch (H-bonded)3200 - 3400 (broad)IR (strong)
C-H Stretch (aliphatic)2850 - 3000IR (strong), Raman (strong)
CH₂ Scissoring~1450IR (medium)
C-N Stretch1000 - 1250IR (medium), Raman (medium)
C-O Stretch1000 - 1200IR (strong)

X-ray Crystallography for Solid-State Conformational and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which the exact positions of all atoms (except hydrogen, typically) can be determined. nih.gov

For Piperidine, 1-hydroxy-2-methyl-, a single-crystal X-ray structure analysis would provide unambiguous proof of its solid-state conformation. It would confirm the chair geometry of the piperidine ring and establish the orientation (axial or equatorial) of the 2-methyl group. nih.govnih.gov Furthermore, this technique would yield precise data on all bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography would also reveal how the molecules are arranged in the crystal lattice. This packing is dictated by intermolecular forces, primarily hydrogen bonding from the N-hydroxy group. nih.gov The analysis would show the specific hydrogen-bonding network, detailing which atoms act as donors and acceptors and the distances and angles involved. This provides invaluable insight into the intermolecular interactions that govern the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Approaches to Piperidine, 1 Hydroxy 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mdpi.com This information is crucial for analyzing chemical bonding, stability, and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized organic molecules due to its balance of accuracy and computational efficiency. mdpi.comscirp.org DFT calculations are used to determine the optimized geometry and electronic energy of molecules in their ground state (the lowest energy, most stable form) and in various transition states (the highest energy point along a reaction pathway). chemrxiv.org

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Involving an N-Hydroxypiperidine Derivative
Molecular StateDescriptionRelative Energy (kJ/mol)
ReactantStable starting molecule (e.g., Piperidine (B6355638), 1-hydroxy-2-methyl-)0.0
Transition StateHighest energy structure along the reaction pathway+85.2
ProductStable final molecule after reaction-30.5

The electronic properties of a molecule dictate its reactivity. Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) theory are two key concepts used to analyze these properties. bhu.ac.in

An MESP map is a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It helps identify regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. bhu.ac.inacadpubl.eu For Piperidine, 1-hydroxy-2-methyl-, the oxygen atom of the hydroxyl group would be expected to be a site of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. bhu.ac.in

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and stability. acadpubl.euresearchgate.net A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. researchgate.netresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Heterocyclic Amine
ParameterEnergy (eV)Implication
HOMO Energy-5.28Energy of the outermost electrons available for donation.
LUMO Energy-1.27Energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)4.01Indicates good chemical stability; a smaller gap suggests higher reactivity. acadpubl.eu

Conformational Analysis and Energy Minima Prediction using Molecular Mechanics and Dynamics

The piperidine ring is not flat and can adopt several three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For piperidine derivatives, the "chair" conformation is generally the most stable, as it minimizes angular and torsional strain. semanticscholar.orgnih.gov

Computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are used to explore the potential energy surface of a molecule and predict its preferred conformations. semanticscholar.org MM methods use a simpler, classical mechanics-based model to calculate the energy of different conformers, making them suitable for rapid screening of many possibilities. semanticscholar.org For Piperidine, 1-hydroxy-2-methyl-, the key question is whether the methyl and hydroxyl groups prefer to be in axial (pointing up or down from the ring) or equatorial (pointing out from the side of the ring) positions. Computational studies on similar substituted piperidines have shown that bulky substituents typically favor the equatorial position to minimize steric hindrance. nih.gov MD simulations can further explore conformational dynamics over time at a given temperature.

Table 3: Hypothetical Relative Energies of Piperidine, 1-hydroxy-2-methyl- Conformers
ConformationSubstituent PositionsRelative Energy (kJ/mol)Predicted Stability
Chair2-Me (equatorial), 1-OH (equatorial)0.0Most Stable
Chair2-Me (axial), 1-OH (equatorial)+7.5Less Stable
Chair2-Me (equatorial), 1-OH (axial)+4.2Less Stable
Twist-BoatN/A+23.0Unstable

Prediction of Spectroscopic Parameters via Computational Methods (e.g., Chemical Shifts, Coupling Constants)

Computational spectroscopy is a field dedicated to the prediction of spectroscopic properties, which are invaluable for confirming the structure of synthesized compounds. researchgate.net DFT methods can be used to calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. nih.govmdpi.com

For NMR spectroscopy, calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com This is achieved by computing the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. nih.gov These theoretical predictions can be compared with experimental spectra to aid in signal assignment and structural verification. Modern computational methods, using functionals like B3LYP or B2PLYP, can predict ¹H chemical shifts with a mean absolute error of less than 0.3 ppm and ¹³C shifts with an error of 1.5-2.0 ppm, demonstrating a high level of accuracy. nih.govsns.it

Table 4: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) for Piperidine, 1-hydroxy-2-methyl-
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Absolute Error (ppm)
C259.861.21.4
C332.133.51.4
C425.426.71.3
C524.926.51.6
C652.353.61.3

Reaction Pathway Modeling and Transition State Characterization

Understanding how a chemical reaction occurs step-by-step is crucial for controlling its outcome. Computational chemistry allows for the detailed modeling of reaction pathways by identifying all relevant intermediates and, most importantly, the transition states that connect them. chemrxiv.org The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.

By using DFT, researchers can perform a transition state search to find the lowest-energy path from reactants to products. The calculated energy of this transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. This modeling can reveal, for example, the mechanism of oxidation at the N-hydroxy group or substitution reactions on the piperidine ring. This knowledge is essential for optimizing reaction conditions and predicting potential side products.

In Silico Design Principles for Novel N-Hydroxypiperidine Derivatives

The insights gained from theoretical and computational studies form the basis for the rational, in silico design of novel N-hydroxypiperidine derivatives with specific, desired properties. nih.gov Instead of relying on trial-and-error synthesis, computational screening allows for the evaluation of large virtual libraries of compounds to identify promising candidates for applications in areas such as materials science or medicinal chemistry. nih.gov

Design principles often involve modifying the parent structure of Piperidine, 1-hydroxy-2-methyl- by adding different functional groups. Computational tools are then used to predict how these changes affect key properties. For example, molecular docking simulations can predict the binding affinity of a derivative to a specific protein target. nih.govmdpi.com Quantum chemical calculations can assess how a new substituent alters the molecule's HOMO-LUMO gap or MESP, thereby fine-tuning its electronic properties and reactivity. bhu.ac.in This in silico approach helps prioritize the most promising molecules for synthesis, saving significant time and resources. mdpi.com

Table 5: Key Principles in the In Silico Design of N-Hydroxypiperidine Derivatives
Design PrincipleObjectiveComputational Method Used
Structural ModificationIntroduce new functional groups to alter properties.Virtual library generation.
Binding Affinity PredictionEstimate how strongly a molecule will bind to a biological target.Molecular Docking. nih.gov
Electronic Property TuningModify reactivity and intermolecular interactions.DFT (HOMO-LUMO, MESP analysis). bhu.ac.in
Pharmacokinetic PredictionAssess drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).ADME prediction software. nih.gov
Conformational PreferenceEnsure the molecule can adopt the correct shape for activity.Conformational Analysis (MM/MD).

Derivatives, Analogues, and Structural Modifications of Piperidine, 1 Hydroxy 2 Methyl

Synthesis and Reactivity of N-Oxyl Radicals Derived from Piperidine (B6355638), 1-hydroxy-2-methyl-

The N-hydroxy functionality of 1-hydroxy-2-methylpiperidine is a direct precursor to the corresponding N-oxyl radical, a class of stable free radicals known as nitroxides. The synthesis of these radicals typically involves the oxidation of the parent hydroxylamine (B1172632). thieme-connect.de While the N-oxyl radical of 1-hydroxy-2-methylpiperidine is not as extensively studied as its well-known analogue, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the principles of its synthesis and reactivity can be inferred from related structures. wikipedia.org

The stability of nitroxide radicals is largely attributed to the delocalization of the spin over the nitrogen and oxygen atoms and, critically, to kinetic stabilization provided by bulky substituents adjacent to the N-O group. researchgate.net In the case of TEMPO, the four methyl groups at the C2 and C6 positions effectively shield the radical center, preventing dimerization and other degradation pathways. researchgate.net The N-oxyl radical derived from 1-hydroxy-2-methylpiperidine would have only one methyl group at the C2 position, suggesting it would be less kinetically stable than TEMPO and its derivatives.

Common synthetic routes to N-oxyl radicals that are applicable to 1-hydroxy-2-methylpiperidine include:

Oxidation with Hydrogen Peroxide: A prevalent method for preparing nitroxides involves the oxidation of the corresponding piperidine derivative with hydrogen peroxide, often catalyzed by metal salts like those of divalent alkaline earth metals or zinc. google.com For instance, 4-hydroxy-TEMPO can be produced in high yield by treating the parent hydroxylamine with H₂O₂. google.com

Oxidation with Peroxy Acids: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing cyclic amines and hydroxylamines to their corresponding nitroxides. thieme-connect.de

Metal-Based Oxidation: Oxidants such as lead dioxide (PbO₂) or copper(II) acetate (B1210297) can be used to convert N-hydroxy compounds to their stable radical forms. thieme-connect.de

The reactivity of the resulting 2-methylpiperidine-1-oxyl radical would be characteristic of nitroxides. These radicals are highly effective at trapping transient carbon-centered radicals, a property that makes them useful as "spin traps" for studying reaction mechanisms. thieme-connect.de They can also participate in oxidation reactions, similar to TEMPO, although their reduced stability might lead to different reaction profiles or a greater propensity for side reactions.

Table 1: Synthetic Methods for N-Oxyl Radicals from N-Hydroxy Precursors

Oxidizing Agent Catalyst/Conditions Precursor Type Product Citation
Hydrogen Peroxide (H₂O₂) Divalent metal salts (e.g., MgCl₂) 2,2,6,6-Tetramethylpiperidine derivatives Corresponding N-oxyl radical google.com
m-Chloroperoxybenzoic acid (m-CPBA) CH₂Cl₂, room temperature Substituted morpholine N-oxyl radical of morpholine thieme-connect.de
Lead Dioxide (PbO₂) EtOAc, argon atmosphere Substituted hydroxylamine N-oxyl radical thieme-connect.de
Copper(II) acetate Methanol, air N-hydroxyoxazolidine N-oxyl radical thieme-connect.de

Exploration of Substituent Effects on the Piperidine Ring and Nitrogen Atom

The introduction of substituents onto the piperidine ring or modification of the N-hydroxy group of 1-hydroxy-2-methylpiperidine can profoundly influence its properties, including reactivity, stereochemistry, and biological interactions. The existing 2-methyl group already introduces a chiral center and a specific conformational bias.

Ring Substituent Effects: The position and nature of additional substituents on the piperidine ring dictate their effect. Computational and experimental studies on related systems show that both inductive (field) and resonance effects play a role. nih.gov

Electron-donating groups (like the existing methyl group) can increase electron density and may affect the basicity of the nitrogen and the acidity of the N-hydroxy proton. beilstein-journals.org

Electron-withdrawing groups (such as nitro or carbonyl groups) can decrease the electron density of the ring. beilstein-journals.org For example, the presence of an electron-withdrawing nitro substituent on a related phenol (B47542) ring was found to significantly increase the acidity of a nearby hydroxyl group. beilstein-journals.org

Steric Effects: The size and position of substituents heavily influence the conformational preference of the piperidine ring (e.g., equatorial vs. axial positioning) to avoid unfavorable steric interactions like 1,3-diaxial interactions. nih.govrsc.org This, in turn, can direct the stereochemical outcome of reactions. For instance, in the synthesis of methyl-substituted pipecolinates, the conformational preference dictated the site of lithiation. rsc.org

Nitrogen Atom and N-Hydroxy Group Effects: The N-hydroxy group is a critical determinant of the molecule's reactivity. Its presence allows for the formation of N-oxyl radicals. Furthermore, the hydroxyl group itself can act as a directing group in reactions. Studies on a 3-hydroxy-2,4,6-tridehydropyridinium cation, a related radical system, showed that the hydroxyl group drastically altered the molecule's reactivity by strengthening interactions between adjacent radical sites. nih.gov This suggests the N-hydroxy group in 1-hydroxy-2-methylpiperidine and its derivatives plays a crucial role in modulating the electronic properties and reactivity of the entire molecule.

Table 2: Influence of Substituents on Piperidine and Related Heterocyclic Systems

Substituent Type Position Observed Effect System Studied Citation
Methyl Piperidine Ring (various) Influences sigma receptor binding affinity and selectivity. N-alkylated methylpiperidines nih.gov
Methyl Piperidine Ring (C2, C3, C4) Governs conformational equilibrium (axial vs. equatorial preference), which directs stereoselectivity in subsequent reactions. N-Boc methyl piperidines rsc.org
Hydroxyl Pyridinium Cation Ring Drastically alters reactivity compared to the unsubstituted cation by modulating electronic interactions between radical sites. 3-hydroxy-2,4,6-tridehydropyridinium cation nih.gov
Nitro (electron-withdrawing) Phenol Ring Increases acidity of a phenolic OH group and strengthens an adjacent intramolecular hydrogen bond. N-acylhydrazones beilstein-journals.org

Development of Bicyclic and Polycyclic Systems Incorporating the 1-Hydroxy-2-methylpiperidine Moiety

Incorporating the 1-hydroxy-2-methylpiperidine structure into bicyclic or polycyclic frameworks generates rigid molecules with well-defined three-dimensional shapes. Such structures are of significant interest in medicinal chemistry and materials science. The synthesis of these complex systems often relies on intramolecular reactions that form a new ring fused to the piperidine core.

Key strategies for developing these systems include:

Intramolecular Cyclization: Dehydrogenation of N-substituted 2-(2-methyl-1-piperidinyl)ethanol derivatives with reagents like Hg(II)-EDTA can lead to the formation of an iminium ion intermediate. researchgate.net This intermediate can then undergo intramolecular cyclization, yielding bicyclic oxazolidine (B1195125) systems. researchgate.net

Ring-Closing Reactions: A versatile methodology for creating bicyclic lactams involves an intramolecular Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from acyclic β-enaminoesters. rsc.org This approach allows for the highly diastereoselective generation of new stereogenic centers, and its principles could be applied to precursors designed to form a fused 1-hydroxy-2-methylpiperidine system. rsc.org

Radical-Mediated Cyclization: Radical rearrangement of N-substituted aziridines can proceed through a 5-exo-trig cyclization to form piperidine-containing bicyclic intermediates. whiterose.ac.uk

Condensation and Lactonization: Bicyclic pyridinones can be constructed via a one-pot Knoevenagel condensation and intramolecular lactonization sequence, demonstrating a pathway to fuse a second ring onto a pyridine-derived core. thieme-connect.de

These synthetic methodologies provide a toolbox for accessing complex molecular architectures. By designing appropriate precursors that contain the 1-hydroxy-2-methylpiperidine moiety and other reactive functional groups, it is possible to construct a wide array of novel bicyclic and polycyclic derivatives.

Stereochemical Implications of Substitutions and Ring Fusions

The stereochemistry of derivatives of 1-hydroxy-2-methylpiperidine is a critical aspect, as the C2-methyl group renders the molecule inherently chiral. Any further substitution or ring fusion reaction must consider the formation of new stereocenters and the resulting diastereomeric products.

Control of Stereochemistry:

Substituent-Directed Reactions: The stereochemical outcome of reactions can be controlled by existing substituents. For example, the hydrogenation of pyridines to form piperidines is often highly diastereoselective, with the catalyst typically adding hydrogen to the less sterically hindered face of the molecule. nih.govrsc.org

Haptophilicity: In catalytic hydrogenations, functional groups like hydroxyls can coordinate to the catalyst surface, directing the addition of hydrogen from the same face of the molecule. nih.govresearchgate.net This phenomenon, known as haptophilicity, is a powerful tool for stereochemical control. The N-hydroxy group, or other substituents introduced onto the piperidine ring, could exert such a directing effect. nih.gov

Ring Fusion Stereochemistry: The formation of bicyclic systems often proceeds with high diastereoselectivity. The synthesis of zwitterionic bicyclic lactams via an intramolecular ring-closing reaction was shown to generate two or three new stereogenic centers with excellent control. rsc.org Similarly, the reduction of a tricyclic keto-lactam with a reducing agent provided a trans-alcohol as a single diastereoisomer. whiterose.ac.uk

Diastereomeric Products: In cases where stereocontrol is not absolute, mixtures of diastereomers can be formed. The dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives, for instance, yields diastereomeric mixtures of the resulting bicyclic oxazolidines. researchgate.net The separation and characterization of these isomers are essential for understanding the structure-activity relationships of the final compounds.

Table 3: Examples of Stereochemical Control in Piperidine Derivatives

Reaction Type Substrate/System Stereochemical Outcome Controlling Factor Citation
Catalytic Hydrogenation Disubstituted Pyridines High diastereoselectivity for cis-piperidines. Steric hindrance directing the approach of the catalyst. rsc.org
Intramolecular Ring-Closing Acyclic β-enaminoesters High diastereoselectivity, creating multiple new stereocenters. Transition state geometry of the Corey–Chaykovsky reaction. rsc.org
Dehydrogenation/Cyclization 2-(2-methyl-1-piperidinyl)ethanol Formation of a diastereomeric mixture of oxazolidines. Cyclization of an intermediate iminium function. researchgate.net
Catalytic Hydrogenation 1,1-disubstituted 2-methyleneacenaphthenes Product epimer ratio depends on the substituent. Haptophilicity: coordination of substituents (e.g., -OH, -NH₂) to the catalyst surface. nih.gov

Emerging Research Directions and Future Perspectives for Piperidine, 1 Hydroxy 2 Methyl

Novel Synthetic Methodologies and Catalyst Development

The synthesis of piperidine (B6355638) derivatives, including 1-hydroxy-2-methylpiperidine, is a dynamic area of research, driven by their significance in pharmaceuticals and materials science. chemistryviews.orgnews-medical.net Modern synthetic strategies are increasingly focused on creating complex, three-dimensional molecules that can interact more effectively with biological targets. chemistryviews.org

A significant advancement involves the integration of biocatalysis with radical cross-coupling reactions. chemistryviews.org This approach utilizes enzymes for C-H oxidation to introduce hydroxyl groups onto the piperidine framework, followed by nickel-electrocatalytic cross-coupling to form new carbon-carbon bonds. chemistryviews.orgnews-medical.net This method is advantageous as it simplifies the synthesis of complex piperidines, often reducing the number of steps and avoiding the need for expensive and toxic heavy metals like palladium. chemistryviews.orgnews-medical.net For instance, enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylase (P4H810) have been used for the hydroxylation of carboxylated piperidines. chemistryviews.org

Another key area of development is the use of novel catalyst systems. Ruthenium-based catalysts, such as ruthenium/silica combined with alumina, have shown promise for the catalytic hydrogenation of pyridone precursors to hydroxypiperidines. google.com These catalysts are more cost-effective and environmentally friendly compared to traditional rhodium or palladium catalysts. google.com

The Mannich reaction remains a fundamental tool for constructing the piperidine skeleton. arkat-usa.org Recent innovations include the use of one-pot, solvent-free conditions, sometimes employing infrared irradiation, to synthesize piperidinyl phenols. arkat-usa.org Additionally, the use of pre-formed iminium salts and Lewis acid or transition metal catalysts has expanded the versatility of this reaction. arkat-usa.org

The table below summarizes some of the novel synthetic methodologies and catalysts being explored for the synthesis of hydroxypiperidine derivatives.

MethodologyCatalyst/ReagentKey Features
Biocatalytic C-H Oxidation & Radical Cross-CouplingEnzymes (e.g., trans-P4H), Nickel electrocatalysisModular, enantioselective, simplifies synthesis of complex 3D structures. chemistryviews.orgnews-medical.net
Catalytic HydrogenationRuthenium/Silica with AluminaCost-effective, environmentally friendly alternative to Rh/Pd catalysts. google.com
Mannich ReactionInfrared irradiation, Lewis acids, Transition metalsOne-pot, solvent-free options, increased versatility. arkat-usa.org
Palladium-Catalyzed Deconstructive AminationPd(TFA)2 and PPh3Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides. nih.gov

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

The study of reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. Time-resolved spectroscopy is a powerful analytical technique for investigating the dynamic processes of chemical reactions by monitoring changes in molecular spectra over time. patsnap.com This allows for the observation of transient intermediates and the elucidation of reaction pathways on very short timescales, from picoseconds to milliseconds. patsnap.com

Techniques such as time-resolved absorption spectroscopy (pump-probe spectroscopy) and time-resolved infrared spectroscopy are particularly valuable for tracking the formation and decay of short-lived species during a reaction. patsnap.com For instance, in the context of N-hydroxypiperidine chemistry, time-resolved electron spin resonance (TRESR) has been used to identify and characterize radical intermediates. nih.gov

One area of interest is the oxidation of N-hydroxypiperidines. wikipedia.org Mechanistic studies on the oxidation of similar compounds, like oxyhemoglobin by peroxynitrite, have revealed the formation of ferrylhemoglobin as an intermediate. nih.gov Such studies, often employing techniques like stopped-flow spectrophotometry, provide insights into the stepwise processes of oxidation reactions. nih.gov

The understanding of these mechanisms can be further enhanced by computational methods, such as density functional theory (DFT), which can be used to model reaction pathways and predict the properties of intermediates. nih.gov

Spectroscopic TechniqueInformation GainedTimescale
Time-Resolved Absorption SpectroscopyFormation and decay of transient species. patsnap.comPicoseconds to milliseconds. patsnap.com
Time-Resolved Infrared SpectroscopyStructural changes and reaction kinetics. patsnap.comPicoseconds to milliseconds. patsnap.com
Time-Resolved Electron Spin Resonance (TRESR)Identification and characterization of radical intermediates. nih.govNanoseconds to microseconds

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates. thieme-connect.de The use of continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov

The synthesis of piperidine derivatives is well-suited for flow chemistry. For example, the anodic methoxylation of N-formylpiperidine has been efficiently carried out in an undivided microfluidic electrolysis cell, enabling the scalable production of a key intermediate for the synthesis of 2-substituted piperidines. nih.gov This approach allows for the generation of reagents on-demand, minimizing the risks associated with handling and storing reactive chemicals. thieme-connect.de

Automated synthesis platforms, often integrated with flow chemistry, are accelerating the discovery and optimization of new molecules. chemrxiv.org These systems can perform multi-step syntheses and generate libraries of compounds with variations at multiple positions, significantly speeding up medicinal chemistry programs. chemrxiv.org The Asia flow system from Syrris is one example of a platform used for automated multistep synthesis. chemrxiv.org

The combination of flow chemistry and automation is particularly powerful for performing reactions that are difficult or hazardous to scale up in batch mode. thieme-connect.de This includes reactions involving gaseous reagents, where flow systems provide excellent gas-liquid mixing and enhanced safety. thieme-connect.de

TechnologyAdvantagesApplication Example
Flow ChemistryPrecise control, improved safety, scalability, efficient mixing. thieme-connect.denih.govAnodic methoxylation of N-formylpiperidine. nih.gov
Automated SynthesisHigh-throughput screening, rapid library generation, multi-step synthesis. chemrxiv.orgSynthesis of diverse compound libraries for drug discovery. chemrxiv.org

Development of Advanced Materials Incorporating N-Hydroxypiperidine Scaffolds

The unique properties of the N-hydroxypiperidine scaffold make it an attractive building block for the development of advanced materials. While specific examples focusing on 1-hydroxy-2-methylpiperidine are limited in the provided search results, the broader class of piperidines and hydroxypiperidines are utilized in various material applications.

N-hydroxypiperidine derivatives can be incorporated into polymers and other materials to impart specific functionalities. ambeed.com For example, their ability to participate in controlled radical polymerization processes makes them useful in the synthesis of well-defined polymers. The N-oxyl radicals derived from N-hydroxypiperidines can act as mediating agents in nitroxide-mediated polymerization (NMP), a type of reversible-deactivation radical polymerization.

The development of materials containing piperidine moieties is also relevant in the context of quantum dots and solar cells, where they can be used as capping agents or as components of donor-acceptor intermediates. ambeed.com The ability to tune the electronic and steric properties of the piperidine ring through substitution allows for the fine-tuning of the material's properties.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Related Fields

The study of 1-hydroxy-2-methylpiperidine and related N-hydroxypiperidines extends beyond traditional organic synthesis, intersecting with various other scientific disciplines.

Chemical Biology: A key area of cross-disciplinary research is in chemical biology, focusing on the molecular interaction mechanisms of piperidine-containing compounds with biological targets. chemistryviews.org The three-dimensional structure of many piperidine derivatives makes them ideal candidates for interacting with complex biological molecules like enzymes and receptors. chemistryviews.org For example, understanding how these molecules bind can inform the design of more potent and selective drugs. nih.gov

Advanced Analytical Method Development: The need to detect and quantify these compounds, often at very low concentrations in complex matrices like food and drinking water, drives the development of advanced analytical methods. diva-portal.org Techniques such as liquid chromatography coupled with high-resolution mass spectrometry are being developed for the simultaneous determination of various piperidine-containing compounds. diva-portal.org The use of specific reagents, such as 1-methyl piperidine in the mobile phase, has been shown to be crucial for achieving high sensitivity and recovery in these analyses. diva-portal.org

This cross-disciplinary approach, combining synthetic chemistry with biology and analytical science, is essential for fully exploring the potential of 1-hydroxy-2-methylpiperidine and its derivatives in various applications.

Q & A

Basic: What are the recommended synthetic routes for 1-hydroxy-2-methylpiperidine, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reduction of pre-functionalized piperidine precursors. For example, alkylation of 2-methylpiperidine with hydroxyl-containing reagents (e.g., hydrogen peroxide under controlled pH) can introduce the hydroxyl group. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature control : Exothermic reactions require gradual reagent addition at 0–5°C to minimize side products .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd/C) improve reduction efficiency for intermediates .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Yields >70% are achievable with strict anhydrous conditions .

Basic: How can NMR spectroscopy confirm the stereostructure of 1-hydroxy-2-methylpiperidine derivatives?

Methodological Answer:
2D NMR techniques (e.g., COSY, NOESY) resolve stereochemical ambiguities:

  • 1H-13C HSQC : Correlates proton shifts to carbons, identifying substituent positions on the piperidine ring .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) by observing split methyl peaks at low temperatures, confirming axial/equatorial configurations .
    For salt forms, compare free base and protonated spectra to assess conformational changes induced by ionization .

Advanced: What computational strategies predict the ADMET properties of 1-hydroxy-2-methylpiperidine derivatives?

Methodological Answer:

  • QSAR Modeling : Use ADMET Predictor™ or SwissADME to correlate molecular descriptors (logP, topological surface area) with permeability and toxicity. Training datasets require ≥40 compounds with experimentally measured IC50/pIC50 values .
  • Docking Simulations : AutoDock Vina evaluates binding to cytochrome P450 isoforms (CYP2D6, CYP3A4) to predict metabolic stability .
  • Machine Learning : Random forest models trained on ChEMBL data predict blood-brain barrier penetration using polar surface area and hydrogen-bond donor counts .

Advanced: How can QSAR models correlate structural features with biological activity in piperidine derivatives?

Methodological Answer:

  • Descriptor Selection : Calculate 3D molecular descriptors (e.g., WHIM, GETAWAY) using Dragon software to capture steric and electronic effects .
  • Data Normalization : Convert IC50 values to pIC50 (-log IC50) for linear regression analysis .
  • Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.6 and Q² > 0.5 to ensure model robustness. Outliers indicate structural motifs requiring re-evaluation (e.g., bulky substituents disrupting target binding) .

Advanced: What in silico methods identify biological targets of 1-hydroxy-2-methylpiperidine derivatives?

Methodological Answer:

  • PASS Online : Predicts activity spectra by comparing structural motifs to known bioactive compounds. Prioritize targets with Pa (probability of activity) > 0.7 .
  • Pharos (TCRD) : Maps compounds to clinical targets (e.g., GPCRs, kinases) using similarity ensemble approach (SEA) .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with serotonin transporter SERT) to assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .

Basic: What experimental protocols assess membrane permeability and stabilization effects of piperidine derivatives?

Methodological Answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measure passive diffusion using lipid-coated filters. High permeability (Pe > 1.0 × 10⁻⁶ cm/s) indicates CNS penetration potential .
  • Erythrocyte Hemolysis Assay : Incubate derivatives with red blood cells; <10% hemolysis at 100 μM confirms membrane stabilization .

Advanced: How do substitution patterns on the piperidine ring influence solubility and pharmacological activity?

Methodological Answer:

  • Hydroxyl Positioning : Axial hydroxyl groups enhance aqueous solubility via hydrogen bonding (e.g., 1-hydroxy derivatives show 2× higher solubility than 2-hydroxy analogues) .
  • Methyl Group Effects : 2-Methyl substitution increases lipophilicity (logP +0.3), improving blood-brain barrier penetration but reducing renal clearance .
  • Branched Ethers : Introduce PEG-like chains (e.g., 4-{[2-(2-methoxyethoxy)ethoxy]methyl}) to balance solubility and target affinity .

Basic: What are critical considerations in designing in vitro assays for neurotransmitter uptake inhibition?

Methodological Answer:

  • Cell Line Selection : Use HEK293 cells overexpressing SERT or DAT transporters. Validate with positive controls (e.g., fluoxetine for SERT) .
  • Radioligand Binding : Employ [³H]serotonin (10 nM) to quantify uptake inhibition. Calculate IC50 via nonlinear regression (GraphPad Prism) .
  • Counteract Non-Specific Binding : Include 0.1% BSA in assay buffers to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 1-hydroxy-2-methyl-
Reactant of Route 2
Piperidine, 1-hydroxy-2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.